5,5'-Difluoro-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Difluoro-2,2’-bipyridine: is an aromatic compound characterized by the presence of two pyridine rings connected at the 2 and 2’ positions, with fluorine atoms substituted at the 5 and 5’ positions. This compound is a white to light yellow solid and is soluble in various solvents . It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-difluoro-2,2’-bipyridine typically involves the fluorination of 2,2’-bipyridine. One common method is the direct fluorination of 2,2’-bipyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 5,5’-difluoro-2,2’-bipyridine may involve scalable synthesis techniques similar to those used in laboratory settings. The process typically includes the preparation of key intermediates, followed by fluorination and purification steps. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-Difluoro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coordination Reactions: It forms stable complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.
Coordination Reactions: Metal salts like ruthenium, palladium, and platinum are commonly used to form coordination complexes.
Major Products:
Substitution Reactions: Products include various substituted bipyridines depending on the nucleophile used.
Coordination Reactions: Metal complexes with specific catalytic or material properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5’-Difluoro-2,2’-bipyridine is widely used as a ligand in coordination chemistry. It forms complexes with transition metals, which are employed in catalysis, including hydrogenation and oxidation reactions .
Biology and Medicine:
Industry: In the industrial sector, 5,5’-difluoro-2,2’-bipyridine is used in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Wirkmechanismus
The mechanism of action of 5,5’-difluoro-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The specific pathways and molecular targets depend on the nature of the metal and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound has trifluoromethyl groups instead of fluorine atoms, which can enhance its electron-withdrawing properties and affect its coordination behavior.
5,5’-Dibromo-2,2’-bipyridine: The presence of bromine atoms makes this compound useful for further functionalization through cross-coupling reactions.
Uniqueness: 5,5’-Difluoro-2,2’-bipyridine is unique due to its specific electronic properties imparted by the fluorine atoms. These properties influence its reactivity and coordination behavior, making it a valuable ligand in various chemical applications .
Eigenschaften
Molekularformel |
C10H6F2N2 |
---|---|
Molekulargewicht |
192.16 g/mol |
IUPAC-Name |
5-fluoro-2-(5-fluoropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6F2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H |
InChI-Schlüssel |
QGMACLFYKMYCNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1F)C2=NC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.